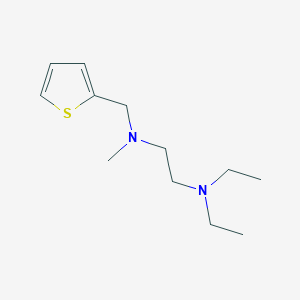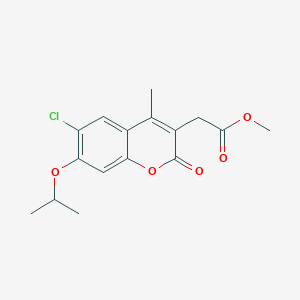
methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound that belongs to the coumarin family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves the inhibition of various enzymes and pathways. It inhibits the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In agriculture, it inhibits the growth of various plant pathogens by interfering with their cell membrane and cell wall synthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In medicine, it reduces inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In agriculture, it inhibits the growth of various plant pathogens by interfering with their cell membrane and cell wall synthesis. It also repels insects by interfering with their olfactory receptors.
実験室実験の利点と制限
The advantages of using methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity to non-target organisms.
将来の方向性
There are several future directions for the research and development of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. In medicine, it could be further studied for its potential applications in the treatment of various inflammatory and cancer-related diseases. In agriculture, it could be developed as a natural alternative to synthetic pesticides and fungicides. In industry, it could be further studied for its potential applications as a flavoring agent in food and beverages.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for future research and development.
合成法
The synthesis of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product obtained is around 60-70%.
科学的研究の応用
Methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to possess anti-inflammatory, analgesic, and antitumor properties. It inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway.
In agriculture, this compound has been shown to possess insecticidal and fungicidal properties. It inhibits the growth of various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. It also repels insects such as mosquitoes and ticks.
In industry, this compound has been used as a flavoring agent in food and beverages. It imparts a sweet, fruity, and floral aroma.
特性
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-8(2)21-14-7-13-10(5-12(14)17)9(3)11(16(19)22-13)6-15(18)20-4/h5,7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBMENIHZTVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
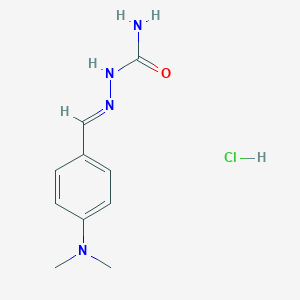
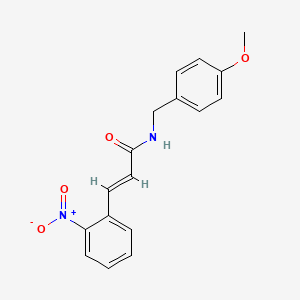
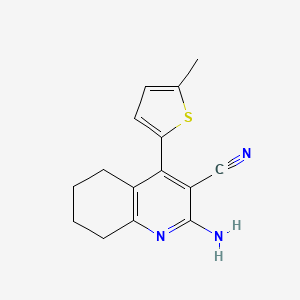
![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
